molecular formula C7H10INO B2620258 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide CAS No. 2242694-00-2

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide

Cat. No.: B2620258
CAS No.: 2242694-00-2
M. Wt: 251.067
InChI Key: HGQAPXBVPPNDKD-UHFFFAOYSA-N
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Description

2-(3-Iodo-1-bicyclo[111]pentanyl)acetamide is a chemical compound with the molecular formula C7H10INO It is characterized by the presence of an iodine atom attached to a bicyclo[111]pentane ring system, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Ring: The bicyclo[1.1.1]pentane ring can be synthesized through a series of cyclization reactions starting from simple organic precursors.

    Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or iodine monochloride as the iodinating agent.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the bicyclo[1.1.1]pentane derivative is reacted with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduction can produce alcohols or amines.

    Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The iodine atom and the bicyclo[1.1.1]pentane ring system may play crucial roles in binding interactions and overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetamide
  • 2-(3-Chloro-1-bicyclo[1.1.1]pentanyl)acetamide
  • 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetamide

Uniqueness

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQAPXBVPPNDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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